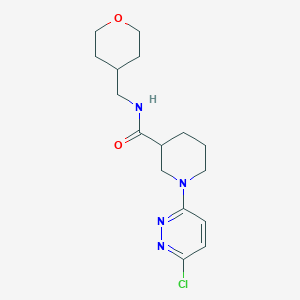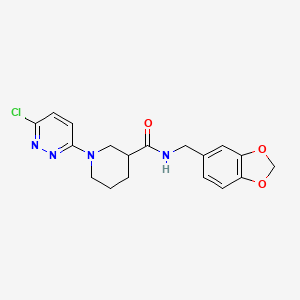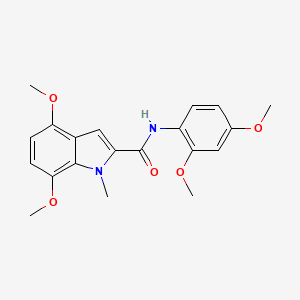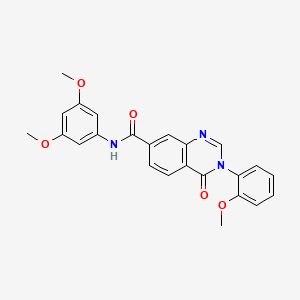![molecular formula C22H22N4O2 B10995742 N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B10995742.png)
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(1H-インドール-3-イルアセチル)アミノ]エチル}-1-メチル-1H-インドール-3-カルボキサミドは、インドール部分を含む複雑な有機化合物です。インドール誘導体は、その多様な生物活性により、医薬品化学において重要です。
製造方法
合成経路と反応条件
N-{2-[(1H-インドール-3-イルアセチル)アミノ]エチル}-1-メチル-1H-インドール-3-カルボキサミドの合成は、通常、複数のステップで構成されます。
インドール核の形成: インドール核は、フィッシャーインドール合成を用いて合成することができます。この合成法では、フェニルヒドラジンが酸触媒の存在下でアルデヒドまたはケトンと反応します。.
アシル化: 次に、インドール核は、アシルクロリドまたは無水物を使用してアシル化され、1H-インドール-3-イルアセチル基が導入されます。
工業生産方法
この化合物の工業生産は、収率と純度を高めるために、上記の合成経路の最適化を必要とする可能性があります。これには、反応のスケールアップ、反応条件(温度、溶媒、触媒)の最適化、再結晶またはクロマトグラフィーなどの精製技術の採用が含まれます。
化学反応解析
反応の種類
酸化: この化合物は、特にインドール部分で酸化反応を起こし、オキシンドール誘導体の生成につながる可能性があります。
還元: 還元反応はカルボニル基を標的にし、アルコールに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: 求電子置換反応では、ハロゲン (Cl₂, Br₂) やニトロ化剤 (HNO₃) などの試薬がしばしば使用されます。
主な生成物
酸化: オキシンドール誘導体。
還元: アルコール誘導体。
置換: ハロゲン化またはニトロ化されたインドール誘導体。
科学研究への応用
化学
化学において、N-{2-[(1H-インドール-3-イルアセチル)アミノ]エチル}-1-メチル-1H-インドール-3-カルボキサミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的に、この化合物は、インドール誘導体と生物システムとの相互作用を研究するために使用することができます。これは、インドール系薬物の結合親和性と作用機序を調査するためのモデル化合物として役立ちます。
医学
医学において、インドール誘導体は、抗炎症作用、抗がん作用、抗菌作用など、治療効果が知られています。この化合物は、同様の用途について検討することができ、新しい医薬品の開発につながる可能性があります。
産業
産業的には、この化合物は、インドール誘導体が必要な染料、顔料、その他の材料の合成に使用することができます。その安定性と反応性により、さまざまな工業プロセスにおいて貴重な中間体となります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Acylation: The indole core is then acylated using an acyl chloride or anhydride to introduce the 1H-indol-3-ylacetyl group.
Amidation: The acylated indole undergoes amidation with an appropriate amine to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution often uses reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry
In chemistry, N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound can be used to study the interactions of indole derivatives with biological systems. It may serve as a model compound for investigating the binding affinities and mechanisms of action of indole-based drugs.
Medicine
In medicine, indole derivatives are known for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound could be explored for similar applications, potentially leading to the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials that require indole derivatives. Its stability and reactivity make it a valuable intermediate in various industrial processes.
作用機序
N-{2-[(1H-インドール-3-イルアセチル)アミノ]エチル}-1-メチル-1H-インドール-3-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。インドール部分は、π-πスタッキング相互作用、水素結合、その他の非共有結合相互作用に関与することができ、化合物の生物活性を影響を与えます。正確な経路と標的は、特定の用途と研究対象の生物システムによって異なります。
類似化合物の比較
類似化合物
トリプタミン: 構造的特徴が類似した天然に存在するインドール誘導体。
セロトニン: 神経伝達物質として知られる別のインドール誘導体。
インドメタシン: インドール核を持つ非ステロイド性抗炎症薬 (NSAID)。
独自性
N-{2-[(1H-インドール-3-イルアセチル)アミノ]エチル}-1-メチル-1H-インドール-3-カルボキサミドは、特定の置換パターンとアシルおよびアミド官能基の存在により、他のインドール誘導体とは異なります。これらの特徴の組み合わせにより、独特の生物活性と化学反応性が得られ、他のインドール誘導体とは一線を画します。
類似化合物との比較
Similar Compounds
Tryptamine: A naturally occurring indole derivative with similar structural features.
Serotonin: Another indole derivative, known for its role as a neurotransmitter.
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern and the presence of both acyl and amide functionalities. This combination of features can lead to distinct biological activities and chemical reactivity, setting it apart from other indole derivatives.
特性
分子式 |
C22H22N4O2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-26-14-18(17-7-3-5-9-20(17)26)22(28)24-11-10-23-21(27)12-15-13-25-19-8-4-2-6-16(15)19/h2-9,13-14,25H,10-12H2,1H3,(H,23,27)(H,24,28) |
InChIキー |
HOKWAWQWIPOUAW-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [2-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10995663.png)

![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10995672.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10995679.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]quinazoline](/img/structure/B10995687.png)
![[4-(2-methoxyphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10995691.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-L-phenylalanine](/img/structure/B10995703.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B10995708.png)

![Methyl 5-isopropyl-2-{[(2S,3S)-3-methyl-2-(1H-1,2,3,4-tetraazol-1-YL)pentanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10995726.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10995748.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B10995756.png)
